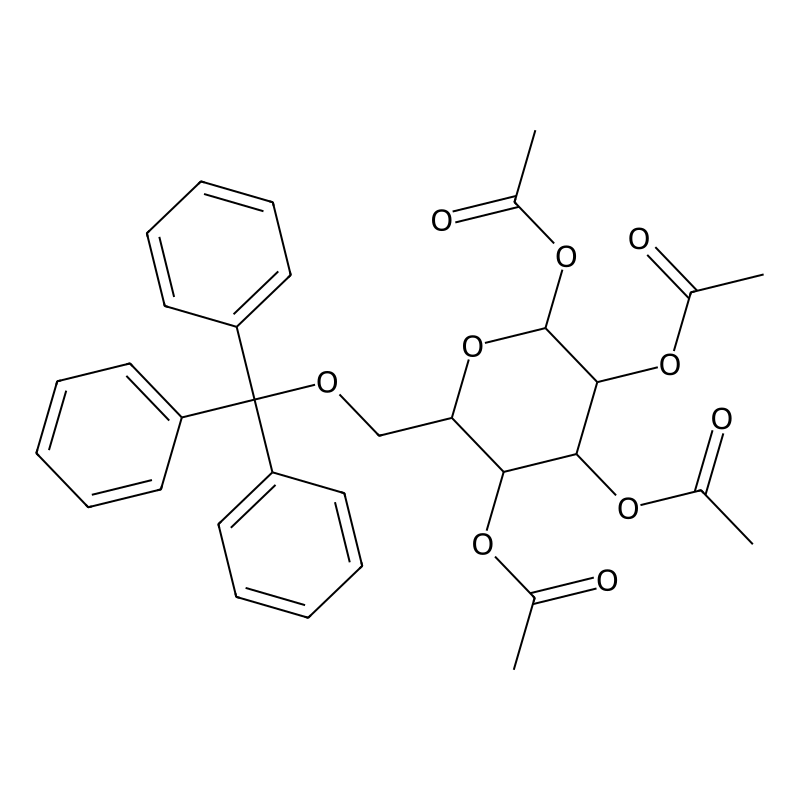

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Protecting Group Strategy:

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose (also known as trityl glucose) is a derivative of glucose, a simple sugar. It is synthesized by attaching a trityl group (a bulky aromatic group) to the 6th carbon position of the glucose molecule and acetyl groups (acetylating agents) to the remaining hydroxyl groups (1, 2, 3, and 4). This modification serves a crucial purpose in organic synthesis, particularly in carbohydrate chemistry. The trityl group acts as a protecting group, selectively blocking the 6th hydroxyl group while allowing for modifications at other positions on the glucose molecule. This selective protection strategy is vital for synthesizing complex carbohydrates with specific functionalities. [Source: Synthose Inc., ""]

Applications in Glycosylation Reactions:

The protected nature of the 6th hydroxyl group in 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose makes it a valuable intermediate in glycosylation reactions, a fundamental process in carbohydrate chemistry. These reactions involve linking two sugar molecules together to form complex carbohydrates, such as glycosides and oligosaccharides. By selectively deprotecting (removing the trityl group) at the desired position, chemists can control the linkage formed during the glycosylation reaction. This precise control over the glycosidic bond formation is essential for synthesizing specific carbohydrate structures with desired biological properties. [Source: National Institutes of Health, ""]

Glycobiology and Medicinal Chemistry:

Carbohydrates play crucial roles in various biological processes, including cell-cell recognition, immune response, and signaling pathways. 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose serves as a valuable tool in studying these processes by enabling the synthesis of well-defined carbohydrate structures. These synthetic carbohydrates can be used as:

- Ligands: to probe carbohydrate-protein interactions, crucial for understanding cellular processes. [Source: Nature Reviews Molecular Cell Biology, ""]

- Glycotopes: to investigate the immune system's response to specific carbohydrate antigens. [Source: ScienceDirect, ""]

- Drug discovery: as potential drug candidates targeting specific carbohydrate-protein interactions associated with diseases. [Source: Journal of Medicinal Chemistry, ""]

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is a modified derivative of glucose, characterized by the presence of a trityl group at the sixth carbon and four acetyl groups attached to the hydroxyl groups at positions one, two, three, and four. Its molecular formula is C₃₃H₃₄O₁₀, and it has a molecular weight of 590.63 g/mol . This compound is notable for its bulky trityl group, which can influence its solubility and reactivity compared to unmodified glucose.

Trt-GlcAc4 itself does not possess a specific mechanism of action. It functions as a protected sugar building block for the synthesis of more complex carbohydrates. The selective protection and reactivity of its functional groups allow for the controlled formation of glycosidic bonds and further modifications to create desired carbohydrate structures [].

- Hydrolysis: The acetyl groups can be removed under acidic or basic conditions to regenerate the hydroxyl groups of glucose.

- Reduction: The compound can undergo reduction reactions, potentially yielding alcohol derivatives.

- Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones depending on the reaction conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.

The synthesis of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose typically involves:

- Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using acetic anhydride in the presence of a catalyst like pyridine.

- Tritylation: The sixth hydroxyl group is then tritylated using trityl chloride.

- Purification: The product is purified through crystallization or chromatography to obtain high purity.

This multi-step synthesis allows for the selective modification of glucose while preserving its structural integrity .

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose has several applications in organic chemistry and biochemistry:

- Synthesis Intermediate: It serves as a valuable intermediate in the synthesis of glycosides and oligosaccharides.

- Protecting Group: The trityl group acts as a protecting group during multi-step synthesis processes.

- Research Tool: It can be used in studies exploring carbohydrate chemistry and enzymatic reactions involving sugars.

Interaction studies involving 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose primarily focus on its reactivity with enzymes and other biomolecules. For instance:

- Enzyme Substrates: Research may investigate how this compound interacts with glycosidases or other carbohydrate-active enzymes.

- Binding Studies: Its binding affinity to proteins or receptors could be explored to understand its potential biological roles.

Such studies are essential for elucidating the compound's functional properties in biological systems.

Several compounds share structural similarities with 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-O-Acetyl-beta-D-glucose | Acetylated at position one | Simpler structure; less sterically hindered |

| 6-O-Trityl-beta-D-glucose | Tritylated only at position six | Lacks acetylation; different reactivity |

| 2-Acetamido-2-deoxy-D-glucose | Contains an amide instead of acetyl groups | Different functional group; altered activity |

| 6-O-Benzoyl-beta-D-glucose | Benzoylated at position six | Different aromatic group; unique properties |

These compounds illustrate the diversity within glycoside chemistry while highlighting the unique features of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose due to its combination of acetyl and trityl modifications.

Trityl Group Installation at C-6 Position

The selective installation of the trityl group at the C-6 position of glucose represents a cornerstone methodology in carbohydrate chemistry, exploiting the inherent reactivity differences between primary and secondary hydroxyl groups [1] [2]. The triphenylmethyl group serves as a bulky protecting group that selectively targets the primary hydroxyl functionality at the C-6 position due to reduced steric hindrance compared to secondary hydroxyl groups at C-2, C-3, and C-4 positions [1] [3]. This regioselective protection is achieved through the reaction of D-glucose with triphenylmethyl chloride in the presence of catalytic amounts of 4-dimethylaminopyridine and pyridine as the base [2] [3].

The synthetic protocol typically involves dissolving D-glucose in anhydrous pyridine followed by the addition of trityl chloride in slight excess to ensure complete conversion [3] [2]. The reaction proceeds at elevated temperatures, typically 80°C for 18 hours, to achieve optimal yields of approximately 80% [3]. The mechanism involves nucleophilic attack of the C-6 hydroxyl oxygen on the electrophilic carbon center of trityl chloride, facilitated by the basic conditions provided by pyridine [3] [4].

Research findings demonstrate that the primary hydroxyl group at C-6 exhibits enhanced reactivity compared to secondary hydroxyl groups due to diminished steric interactions with neighboring substituents [1] [5]. This fundamental reactivity difference forms the basis for selective trityl protection strategies in glucose derivatives [1]. The successful installation of the trityl group at C-6 creates a protected intermediate that can undergo subsequent transformations at the remaining hydroxyl positions [2] [3].

Steric Effects of Bulky Trityl Ethers on Reactivity

The incorporation of the bulky trityl group at the C-6 position introduces significant steric effects that profoundly influence the reactivity patterns of the glucose molecule [6] [7]. The triphenylmethyl moiety, with its three aromatic rings extending outward from the central carbon, creates a substantial steric environment that affects both the conformational preferences and chemical reactivity of the protected sugar [6] [8].

Computational and experimental studies reveal that the trityl group at C-6 restricts rotational freedom around the C-5-C-6 bond, leading to preferred conformational states that minimize steric clashes [7] [6]. These conformational constraints influence the accessibility of neighboring hydroxyl groups for subsequent chemical transformations [7]. The steric bulk of the trityl group also affects the approach of reagents to nearby reactive sites, potentially altering reaction kinetics and selectivity patterns [6] [8].

The trityl group's steric influence extends beyond immediate neighboring positions, affecting the overall three-dimensional structure of the glucose derivative [6] [7]. This structural perturbation can impact glycosylation reactions when the protected glucose serves as either a donor or acceptor in oligosaccharide synthesis [6] [8]. The bulky nature of the trityl protecting group has been shown to enhance the stereoselectivity of glycosylation reactions by disfavoring certain approach trajectories of glycosyl donors [8] [6].

Experimental data indicate that trityl-protected glucose derivatives exhibit altered reactivity profiles compared to their unprotected counterparts [7] [6]. The steric environment created by the trityl group can either accelerate or decelerate specific reactions depending on the nature of the transformation and the spatial requirements of the transition state [6] [7]. These steric effects must be carefully considered when designing synthetic strategies involving trityl-protected glucose intermediates [8] [6].

Regioselective Protection Techniques

Regioselective protection of the C-6 position in glucose relies on exploiting the inherent reactivity differences between primary and secondary hydroxyl groups through carefully controlled reaction conditions [1] [9]. The most widely employed technique utilizes the differential steric accessibility of hydroxyl groups, with the primary C-6 hydroxyl being significantly more reactive due to reduced steric hindrance [1] [9] [5].

The standard regioselective tritylation protocol involves treating D-glucose with trityl chloride in the presence of a base such as pyridine or triethylamine [3] [9]. The reaction conditions must be carefully optimized to prevent over-protection or formation of undesired regioisomers [9] [5]. Temperature control is critical, with reactions typically conducted at moderate temperatures (room temperature to 80°C) to maintain selectivity while ensuring reasonable reaction rates [3] [9].

Alternative regioselective techniques include the use of phase-transfer catalysis and dibutylstannylene acetal intermediates [9] [5]. The dibutylstannylene acetal method involves initial formation of a cyclic stannylene acetal between adjacent hydroxyl groups, followed by selective protection of the remaining free hydroxyl [9]. This approach can provide enhanced regioselectivity in certain cases where direct protection methods yield mixtures of products [9] [5].

| Technique | Selectivity | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Direct Tritylation | C-6 selective | 70-85% | Trityl chloride, pyridine, 80°C [3] |

| Stannylene Acetal | Variable | 60-80% | Bu₂SnO, then protection [9] |

| Phase Transfer | C-6 selective | 65-75% | Aqueous-organic conditions [9] |

The success of regioselective protection depends critically on the choice of protecting group, reaction conditions, and substrate structure [9] [5]. Bulky protecting groups such as trityl inherently favor primary hydroxyl groups due to steric considerations, making them ideal for C-6 selective protection [1] [9] [5].

Acetylation Patterns at C-1,2,3,4 Positions

Following the installation of the trityl group at C-6, the remaining hydroxyl groups at positions C-1, C-2, C-3, and C-4 undergo acetylation to form the fully protected 6-trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose [10] [11]. The acetylation process typically employs acetic anhydride as the acetylating agent in combination with a basic catalyst to facilitate the reaction [11] [12] [13].

The acetylation reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl groups act as nucleophiles attacking the electrophilic carbonyl carbon of acetic anhydride [11] [12]. The reaction is facilitated by basic conditions that enhance the nucleophilicity of the hydroxyl groups and neutralize the acetic acid byproduct [11] [13]. Pyridine serves dual roles as both solvent and base in traditional acetylation protocols [11] [13].

Experimental studies demonstrate that the four hydroxyl groups at C-1, C-2, C-3, and C-4 exhibit similar reactivity toward acetylation under standard conditions [12] [11]. The sequential acetylation follows the order of hydroxyl accessibility and steric environment, with less hindered positions typically reacting first [12] [14]. The presence of the trityl group at C-6 does not significantly affect the acetylation kinetics of the remaining hydroxyl groups due to its spatial separation [10] [12].

Modern acetylation protocols have been developed to improve reaction efficiency and reduce environmental impact [13] [15]. Catalytic systems employing indium triflate or other Lewis acids enable acetylation reactions under milder conditions with reduced catalyst loading [13]. These catalytic methods provide excellent yields while minimizing the use of pyridine and reducing reaction times [13] [15].

| Position | Typical Acetylation Order | Relative Reactivity | Yield Contribution |

|---|---|---|---|

| C-1 (anomeric) | Variable | High (hemiacetal) [11] | 20-25% |

| C-2 | Second | Moderate [14] | 20-25% |

| C-3 | First/Second | Moderate [14] | 20-25% |

| C-4 | Third/Fourth | Lower [14] | 20-25% |

The stereochemical outcome of acetylation at the anomeric C-1 position is influenced by the anomeric effect and neighboring group participation [12] [11]. The beta-anomer typically predominates under kinetic control conditions due to favorable steric interactions [12] .

One-Pot Multistep Protection Approaches

One-pot multistep protection strategies represent a significant advancement in carbohydrate synthesis, eliminating the need for intermediate purification steps and dramatically reducing synthesis time [17] [18] [19]. These approaches combine multiple protection reactions in a single reaction vessel, exploiting reactivity differences and reaction compatibility to achieve selective protection patterns [18] [19] [20].

The most successful one-pot protection strategies for glucose derivatives utilize trimethylsilyl protection as an initial step, followed by selective deprotection and installation of permanent protecting groups [19] [17]. The protocol begins with complete trimethylsilylation of all hydroxyl groups using hexamethyldisilazane and trimethylsilyl triflate, rendering the carbohydrate soluble in organic solvents [19] [5]. Subsequent treatment with carefully controlled amounts of reagents enables selective protection at specific positions [19] [17].

Wang and colleagues developed a comprehensive one-pot protection strategy that can generate up to seven different protection patterns from a single starting material [19] [17]. Their method employs trimethylsilyl triflate-catalyzed formation of arylidene acetals, followed by regioselective ether formation and selective deprotection steps [19] [8]. The process can be completed in 1-2 days compared to the 1-2 weeks required for traditional stepwise approaches [19].

The key to successful one-pot protection lies in the careful orchestration of reaction conditions, reagent addition sequences, and temperature control [18] [19] [20]. Each step must proceed with high selectivity to avoid the formation of complex product mixtures that would negate the advantages of the one-pot approach [18] [17]. Computational prediction of reactivity patterns and reaction optimization have proven essential for developing reliable one-pot protocols [20] [19].

Recent advances in one-pot methodology have extended to protection-glycosylation cascades, where protection reactions are coupled with glycosidic bond formation in a single operation [17] [18] [20]. These approaches generate oligosaccharide products directly from simple starting materials, representing the ultimate goal of synthetic efficiency in carbohydrate chemistry [17] [20].

Modern Catalytic Systems for Efficient Tritylation

Contemporary catalytic systems for tritylation reactions have evolved significantly from traditional stoichiometric methods, offering improved efficiency, selectivity, and environmental compatibility [21] [22] [23]. Modern approaches focus on developing catalysts that can activate trityl chloride under mild conditions while providing enhanced regioselectivity for primary hydroxyl groups [21] [23] [24].

Photoswitchable catalysts represent a cutting-edge development in tritylation methodology, enabling temporal control over reaction rates through light-induced catalyst activation [21] [22] [23]. These systems employ azobenzene-containing catalysts that can be switched between active and inactive states using ultraviolet and visible light irradiation [21] [23]. The photoswitchable approach allows for precise control over reaction timing and can improve overall reaction selectivity [22] [23].

Lewis acid catalysts have emerged as powerful alternatives to traditional basic conditions for tritylation reactions [24] [13]. Catalytic systems based on scandium triflate, indium triflate, and other metal triflates can activate trityl chloride through coordination to the chloride leaving group [13] [24]. These catalysts often operate under milder conditions and can provide enhanced functional group tolerance compared to strongly basic systems [24] [13].

Hydrogen-bonding catalysts based on triazole frameworks have been developed to activate trityl chloride through non-covalent interactions [21] [23]. These catalysts operate by forming hydrogen bonds with the chloride ion, facilitating its departure and enhancing the electrophilicity of the trityl cation [21] [22]. The hydrogen-bonding approach offers excellent chemoselectivity and can be tuned through structural modifications of the catalyst framework [23] [21].

| Catalyst Type | Activation Mode | Typical Conditions | Advantages |

|---|---|---|---|

| Photoswitchable [21] | Light activation | Room temperature, UV/Vis | Temporal control |

| Lewis Acid [24] | Metal coordination | Mild heating | High efficiency |

| Hydrogen-bonding [21] | Non-covalent | Room temperature | Chemoselectivity |

| Traditional DMAP [4] | Nucleophilic | Elevated temperature | Reliability |

The development of recyclable catalytic systems has become increasingly important for sustainable synthesis [24] [23]. Supported catalysts and catalyst recovery methods enable multiple uses of expensive catalytic systems, reducing the overall cost and environmental impact of tritylation reactions [24] [15]. These advances are particularly important for large-scale applications where catalyst costs can become prohibitive [15] [24].

XLogP3

Other CAS

92621-31-3

Dates

Explore Compound Types